2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
Overview
Description
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a derivative of D-glucono-1,5-lactone, which is a lactone form of gluconic acid. This compound is of interest due to its potential applications in organic synthesis and material science, particularly as a building block for various chemical reactions and as a monomer for the preparation of copolyesters .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone has been achieved through different methods. One approach involves the addition of the lactone to epoxides and direct dehydration between the lactone and diols in the presence of concentrated sulfuric acid as a catalyst . Another method includes the condensation of the lactone with bis-O-(trimethylsilyl)-1,2-diols using trimethylsilyl trifluoromethanesulfonate as the catalyst . These methods highlight the versatility of the lactone in forming various derivatives through different synthetic routes.
Molecular Structure Analysis
The molecular structure of derivatives of glucono-1,5-lactone has been confirmed through various techniques, including X-ray crystallography. For instance, the structure of 2,3,5,6-tetra-O-(tert-butyldimethylsilyl)-D-glucono-1,4-lactone, a related compound, was confirmed using this method . Although not directly related to the tetra-O-benzyl derivative, this highlights the importance of structural confirmation in understanding the properties and reactivity of these lactones.
Chemical Reactions Analysis
The chemical reactivity of glucono-1,5-lactone derivatives has been explored in various contexts. Benzoylation reactions have been used to afford tetra-O-benzoyl derivatives, which can undergo ring opening with alcohols to yield gluconates with an unesterified hydroxyl group . Additionally, the synthesis of spirocyclic acetals from the lactone has been discussed, which involves the stereochemistry of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of glucono-1,5-lactone derivatives are influenced by the protective groups attached to the molecule. For example, the synthesis of 2,3,4,5-tetra-O-methyl-D-glucono-1,6-lactone as a monomer for copolyesters indicates that the incorporation of the carbohydrate monomer into the polymer chain was about 2%, suggesting specific reactivity and compatibility in polymerization reactions . The synthesis of 2,3,4,5-O-Tetraethyl-D-glucono-1,6-lactone as a biomaterial monomer also demonstrates the potential of these derivatives in material science applications .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Glucopyranosylidene Acetals
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is used in the synthesis of glucopyranosylidene acetals. Horito, Asano, Umemura, Hashimoto, and Yoshimura (1981) demonstrated the condensation of this compound with bis-O-(trimethylsilyl)-1,2-diols, using trimethylsilyl trifluoromethanesulfonate as a catalyst (Horito et al., 1981).
Preparation of Piperidine Analogs
Kováříková, Ledvina, and Šaman (1999) described the preparation and cyclization of 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone derivatives to form piperidine analogs of aldohexoses and aldohexono-1,5-lactones, showcasing its role in complex organic syntheses (Kováříková et al., 1999).
Photobromination Reactions
Ferrier and Tyler (1980) explored photobromination reactions involving carbohydrate derivatives, where 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone was a key compound in producing aryl α-L-idopyranosides (Ferrier & Tyler, 1980).
Applications in Biochemistry and Food Science
Gelation of Myofibrillar Proteins
Ngapo, Wilkinson, and Chong (1996) used 1,5-glucono-δ-lactone, a closely related compound, to achieve acid-induced gelation of myofibrillar proteins at low temperatures. This study highlights the potential use of such lactones in food science and protein chemistry (Ngapo et al., 1996).
Interaction with Water
Combes and Birch (1988) studied the interaction of D-glucono-1,5-lactone with water, providing insights into its stability and behavior in aqueous solutions, which is crucial for its use in various biochemical applications (Combes & Birch, 1988).
Conversion to Sugar Lactone
Kohri, Kimura, Shinoda, Taniguchi, and Nakahira (2011) demonstrated the photochemical conversion of a glycosidic compound to 2,3,4,6-tetra-O-acetyl-D-glucono-1,5-lactone, illustrating its potential in sugar chemistry and photochemistry (Kohri et al., 2011).
Future Directions
properties
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31-,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVLQDEIIUIQG-NXVJRICRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447897 | |
Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone | |
CAS RN |
13096-62-3 | |
Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13096-62-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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